N,N-diethyl-2-(2-naphthyloxy)ethanamine
Description
N,N-Diethyl-2-(2-naphthyloxy)ethanamine is a tertiary amine derivative characterized by a diethylamino group linked to an ethanamine backbone substituted with a 2-naphthyloxy moiety. The naphthyl group enhances lipophilicity compared to phenyl-based analogs, which may influence pharmacokinetics, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N,N-diethyl-2-naphthalen-2-yloxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-3-17(4-2)11-12-18-16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVNNKQDIMMXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below compares N,N-diethyl-2-(2-naphthyloxy)ethanamine with structurally related compounds, emphasizing key differences in molecular features and biological activities:
Key Structural and Functional Differences
Aromatic Substituents: The naphthyloxy group in the target compound confers greater lipophilicity than DPPE’s benzylphenoxy or quinazoline-based heterocycles. This may enhance blood-brain barrier penetration but reduce aqueous solubility . DPPE’s 4-(phenylmethyl)phenoxy group facilitates interactions with cytochrome P450 enzymes and histamine receptors, contributing to its chemopotentiating effects .
Biological Targets: DPPE: Modulates CYP3A4, antagonizes histamine binding, and synergizes with doxorubicin to target breast tumor-initiating cells . Quinoline-based NorA inhibitors (e.g., 12a): Disrupt bacterial efflux pumps, reversing antibiotic resistance in S. aureus .
Naphthyloxy analogs lack clinical data but may offer advantages in targeting lipid-rich tissues or intracellular pathogens due to enhanced lipophilicity .
Mechanistic Insights
- DPPE : Binds to histamine-associated cytochrome P450 isoforms, altering metabolism of chemotherapeutic agents like doxorubicin. It also increases cerebral endothelial permeability, suggesting dual roles in oncology and neuropharmacology .
- Naphthyloxy vs. Phenylmethylphenoxy: The naphthyl group’s extended π-system may improve binding to hydrophobic enzyme pockets or DNA, but this remains speculative without direct evidence .
Limitations and Conflicts
- DPPE’s Paradoxical Clinical Results : Improved survival without tumor response reduction highlights gaps in understanding its cytoprotective mechanisms .
- Lack of Direct Data on Naphthyloxy Analogs : Most evidence pertains to phenyl or heterocyclic derivatives, necessitating further studies on naphthyl-based compounds.
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